Dibutylone hydrochloride
Overview
Description
- Its chemical structure features a 1,3-benzodioxol-5-yl ring fused to a dimethylamino-butanone moiety.
- Structurally related to butylone, it has been detected in products marketed as bath salts or plant food .
bk-DMBDB (hydrochloride): , belongs to the phenethylamine, amphetamine, and cathinone classes of compounds.
Mechanism of Action
Target of Action
bk-DMBDB (hydrochloride), also known as Dibutylone hydrochloride, is a stimulant drug of the amphetamine, phenethylamine, and cathinone drug classes . It is structurally related to butylone , a designer drug that has been detected in products marketed as bath salts or plant food
Biochemical Pathways
The metabolic profile of bk-DMBDB (hydrochloride) was mapped by in vitro incubation with human liver microsomes . Butylone was confirmed as a metabolite of bk-DMBDB (hydrochloride), but issues involving co-ingestion of these two novel stimulants or potential co-existence from synthesis lead to ineffectiveness as a true biomarker . Hydrogenation of the beta-ketone of bk-DMBDB (hydrochloride) resulted in the most prominent metabolite found in human specimens .
Pharmacokinetics
It was found that bk-dmbdb (hydrochloride) concentrations were variable across all specimen types, specifically ranging from 10 to 1,400 ng/ml in postmortem blood specimens .
Biochemical Analysis
Biochemical Properties
The role of bk-DMBDB (hydrochloride) in biochemical reactions is not fully understood due to limited research. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this product can change over time, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is known that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes: The synthetic routes for bk-DMBDB involve chemical reactions to form the final compound.
Reaction Conditions: Specific reaction conditions may vary, but the core steps typically include condensation reactions and cyclization.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories synthesize it for analytical purposes.
Chemical Reactions Analysis
Reactions: bk-DMBDB can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid chlorides (e.g., SOCl2) are used.
Major Products: These reactions yield products such as substituted derivatives and intermediates.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and interactions with other compounds.
Biology: It may serve as a tool to investigate cellular processes or receptor binding.
Medicine: Although not approved for medical use, its effects on neurotransmitter systems are of interest.
Industry: Limited applications, but its characterization aids in quality control and forensic analysis.
Comparison with Similar Compounds
Similar Compounds: Other cathinones, such as methylone, ethylone, and pentylone, share structural similarities.
Uniqueness: bk-DMBDB’s specific combination of functional groups distinguishes it from closely related compounds.
Biological Activity
Dibutylone hydrochloride, also known as bk-DMBDB, is a synthetic cathinone that has garnered attention due to its psychoactive properties and increasing prevalence in recreational drug use. This article delves into its biological activity, metabolic pathways, and associated toxicological effects based on recent research findings.
Chemical Structure and Classification
Dibutylone is classified as a beta-keto amphetamine derivative. Its chemical structure includes a butyl group at both the 1 and 3 positions of the phenethylamine backbone, which contributes to its stimulant effects. As a member of the synthetic cathinones, dibutylone shares similarities with other compounds in this class, such as methamphetamine and MDMA, in terms of its psychoactive profile.
Metabolic Profile
Recent studies have mapped the metabolic fate of dibutylone, identifying several metabolites formed during its metabolism. The primary metabolic pathway involves the conversion of dibutylone to butylone, which has been confirmed through analysis of authentic human specimens including blood and urine. The concentrations of dibutylone detected in postmortem blood specimens ranged from 10 to 1,400 ng/mL, indicating significant variability based on individual usage patterns and metabolic rates .
Key Metabolites
- Butylone : The main metabolite identified, which complicates the interpretation of drug tests due to potential co-ingestion.
- Hydrogenated metabolites : These are unique to dibutylone and serve as potential biomarkers for its ingestion.
Biological Activity and Pharmacodynamics
Dibutylone exhibits significant stimulant properties that are primarily mediated through its action on monoamine transporters. Research indicates that dibutylone selectively inhibits the dopamine transporter (DAT) with a lower affinity for the serotonin transporter (SERT). This selective action suggests that dibutylone may induce effects similar to those of other stimulants like methamphetamine but with distinct pharmacological profiles.
Comparative Potency
In studies assessing locomotor activity:
- Dibutylone was found to be less potent than methamphetamine but comparable to other synthetic cathinones like N-ethylpentylone and clephedrone .
- The relative potency hierarchy identified was: methamphetamine > N-ethylpentylone > clephedrone > dimethylone > cocaine > dibutylone.
Toxicological Effects
The toxicological profile of dibutylone reveals various adverse effects associated with its use. Case studies document instances of intoxication leading to symptoms such as:
- Tachycardia
- Hypertension
- Hyperthermia
- Increased muscle tone
- Mydriasis (dilated pupils)
In one notable case involving an attempted suicide with multiple tablets of butylone, severe cardiovascular effects were reported .
Case Studies
Several case studies highlight the emerging concerns surrounding dibutylone use:
- Case Study 1 : A young adult presented with severe agitation and tachycardia after consuming dibutylone. Blood tests confirmed high concentrations of both dibutylone and butylone.
- Case Study 2 : An individual experienced hyperthermia and arrhythmias following recreational use. Postmortem analysis revealed significant levels of dibutylone, corroborating its role in acute toxicity.
Research Findings
Recent literature emphasizes the need for further research into the long-term effects of dibutylone use, particularly concerning its neurotoxicity and potential for dependence. Studies suggest that repeated exposure may lead to alterations in dopamine and serotonin systems similar to those observed with traditional stimulants .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10H,4,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAFASVUPHWNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-12-1 | |
Record name | Dibutylone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIBUTYLONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DNR1UL8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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